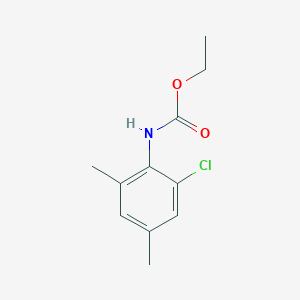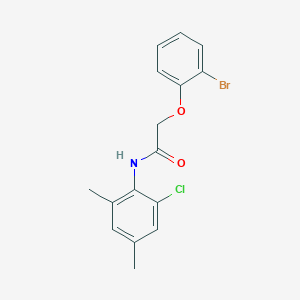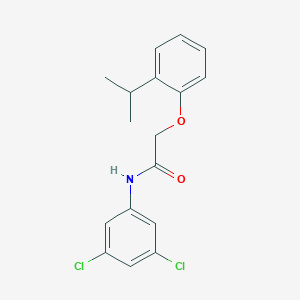![molecular formula C26H24N2O4 B285186 Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285186.png)
Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate, also known as EMAQ, is a synthetic compound that has shown potential as a pharmacological agent. It belongs to the class of quinoline carboxylates and has been studied for its various biological and pharmacological properties.
作用機序
The mechanism of action of Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cell growth and proliferation. It may also disrupt the function of mitochondria, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of certain proteins involved in cell growth and proliferation. It has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One advantage of using Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate in lab experiments is its potential as a selective anticancer agent. It has been found to be more toxic to cancer cells than normal cells, suggesting that it may have fewer side effects than traditional chemotherapy drugs. However, one limitation is its low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another direction is the development of more soluble forms of this compound for easier administration in lab experiments. Further studies on the mechanism of action of this compound may also lead to the development of more targeted and effective cancer treatments.
合成法
The synthesis of Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate involves the reaction of 2-methylbenzoyl chloride with 3-amino-4-chlorobenzoic acid to form an intermediate. This intermediate is then reacted with ethyl 2-aminoethyl ether to yield the final product, this compound.
科学的研究の応用
Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate has been studied for its potential use as an anticancer agent. Research has shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
特性
分子式 |
C26H24N2O4 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
ethyl 4-[2-(2-methylbenzoyl)oxyethylamino]benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C26H24N2O4/c1-3-31-26(30)22-16-28-23-20-11-7-5-9-18(20)12-13-21(23)24(22)27-14-15-32-25(29)19-10-6-4-8-17(19)2/h4-13,16H,3,14-15H2,1-2H3,(H,27,28) |
InChIキー |
XCLOZKJJOFRKBP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CC=C3C)C=CC4=CC=CC=C42 |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CC=C3C)C=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)

![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)
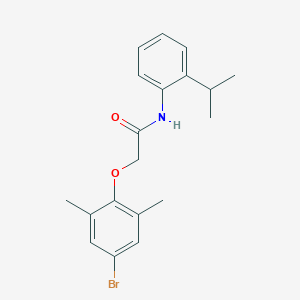
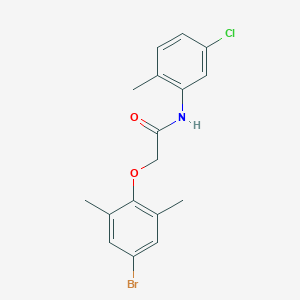
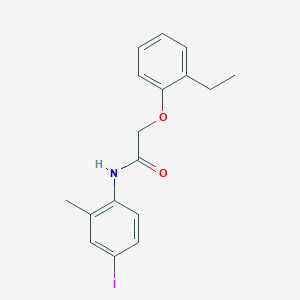
![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)

![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)

